molecular formula C7H9NO B1679895 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 2199-58-8

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1679895
CAS RN: 2199-58-8
M. Wt: 123.15 g/mol
InChI Key: RDFZYUOHJBXMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO . It is also known by other names such as 3,5-dimethylpyrrole-2-carboxaldehyde, 3,5-dimethyl-1h-pyrrole-2-carboxaldehyde, and 1h-pyrrole-2-carboxaldehyde . It is used as an intermediate in the synthesis of a series of anaplastic lymphoma kinase (ALK) inhibitors, which are a new target for therapy of non-small-cell lung cancer (NSCLC) .


Molecular Structure Analysis

The molecular weight of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is 123.15 g/mol . The InChI key is RDFZYUOHJBXMJA-UHFFFAOYSA-N . The canonical SMILES string is CC1=CC(=C(N1)C=O)C .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a solid substance . It has a melting point of 95-99 °C . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .

Safety And Hazards

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, being an organic compound, has a certain toxicity . Contact with skin, eyes, or inhalation of its vapors may cause irritation and damage . Appropriate protective gloves, eye, and face protection should be worn to avoid direct contact .

Future Directions

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, and anticancer drugs . Its future directions could involve further exploration of its potential uses in the synthesis of these and other biologically active compounds.

properties

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFZYUOHJBXMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296965
Record name 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

CAS RN

2199-58-8
Record name 2199-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.67 g, 10 mmol) in dimethylforamide (10 mL) was added benzotriazol-1-yloxytris (dimethylamino)- phosphonium hexafluorophosphate (BOP reagent, 6 g, 13.5 mmol) followed by 3 mL diisopropylethylamine. After stirring for 5 minutes, 1 mL of N,N-dimethylethylendiamine was added and the mixture was stirred at room temperature for 24 hours. To the reaction mixture was added 25 mL of 1N sodium hydroxide and 25 mL of brine. After stirring for 30 minutes, the reaction mixture was poured into water (100 mL) and extracted (3×200 mL) with 10% of methanol in dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and evaporated using a rotary evaporator. The residue which remained was purified by chromatography (silica gel column, 5%-10% methanol in dichioromethane) to give 1 g (42%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-(carboxylic acid (2-dimethylamino-ethyl)-amide.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution dimethylformamide (80.4 g) and 1 L of dichloroethane at 0° C. was added phosphorous oxychoride (153.3 g) over a few minutes and the reaction stirred for 1–2 hr at 0° C. 2,4-Dimethylpyrrole (114.6 g) was added dropwise to the above solution at temperature below 5° C. After the addition was complete the reaction was heated and the aqueous layer isolated and saved. The organic layer was extracted again with 300 mL of water and the two aqueous layers combined. The aqueous phase was extracted with 200 mL of dichloroethane and the organic layer discarded. The aqueous phase was cooled to 10° C. and adjusted to pH 10 with 10% sodium hydroxide. The mixture was stirred at 10° C. for 2 hr. The yellow solid was collected by vacuum filtration and washed thoroughly with water. The solid was dried at room temperature under vacuum to give 110.8 g (90% yield of 2,4-dimethyl-5-formylpyrrole.
Quantity
114.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
153.3 g
Type
reactant
Reaction Step Two
Quantity
80.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To dimethylformamide (4.5 mL, 57.8 mmol) under argon at 0° C. was added phosphorus oxychloride (57.8 mmol) dropwise over 5 min. The cooling bath was removed and after 15 min. 1,2-dichloroethane (15 mL) was added. The reaction mixture was again cooled to 0° C. and a solution of 2,4-dimethylpyrrole (52.6 mmol) in 1,2-dichloroethane (15 mL) was added dropwise over 15 min. The reaction was heated to reflux for 15 min, and then cooled to rt. A solution of sodium acetate (24 g) in water (75 mL) was added slowly to the reaction mixture and the resulting mixture was again heated to reflux for 20 min. After the reaction mixture was cooled to rt it was diluted with CH2Cl2, and the aqueous phase was washed with CH2Cl2 (2×50 mL). The combined organic fractions were washed with saturated NaHCO3, dried (Na2SO4), and concentrated in vacuo. The crude material was purified by chromatography on silica gel eluting with 10% ethyl acetate in hexane to provide 5.2 g (80%) of the desired compound 2-formyl-3,5-dimethylpyrrole. [M+H]+=124.1, [M−H]−=122.0
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
57.8 mmol
Type
reactant
Reaction Step One
Quantity
52.6 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Citations

For This Compound
49
Citations
NS Kirk, A Bezos, AC Willis, P Sudta… - Bioorganic & Medicinal …, 2016 - Elsevier
Sunitinib (Sutent®) is a receptor tyrosine kinase (RTK) and angiogenesis inhibitor approved for the treatment of renal cell carcinomas, gastrointestinal stromal tumours and pancreatic …
Number of citations: 10 www.sciencedirect.com
F Gibault, F Bailly, M Corvaisier, M Coevoet… - …, 2017 - Wiley Online Library
Porphyrin derivatives, in particular verteporfin (VP), a photosensitizer initially designed for cancer therapy, have been identified as inhibitors of the YAP–TEAD interaction and …
J Sun, H Sun, L Hao, H Liu, Z Zhang… - Advanced Synthesis …, 2021 - Wiley Online Library
Herein, we present a strategy for the synthesis of pyrrole alkaloid derivatives through a tandem C−N, C−C coupling reaction employing 2‐pyrrole formaldehyde and proline as starting …
Number of citations: 7 onlinelibrary.wiley.com
L Sun, J Cui, C Liang, Y Zhou, A Nematalla… - Bioorganic & medicinal …, 2002 - Elsevier
A novel class of 4,5-disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones has been discovered as potent and selective inhibitors of the EGF-R tyrosine kinase family. These …
Number of citations: 32 www.sciencedirect.com
DS Shelar, PP Dhavan, PR Singh, BL Jadhav… - Journal of Molecular …, 2021 - Elsevier
New organoselenium compound was synthesized and characterized using common spectroscopic techniques. The organoselenium compound binds to Hs-DNA through hydrophobic …
Number of citations: 11 www.sciencedirect.com
B Kong, Z Zhu, H Li, Q Hong, C Wang, Y Ma… - European Journal of …, 2022 - Elsevier
As epigenetic readers, bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote …
Number of citations: 11 www.sciencedirect.com
F Ma, P Liu, M Lei, J Liu, H Wang, S Zhao… - European Journal of …, 2017 - Elsevier
Activating mutations of FMS-like tyrosine kinase 3 (FLT3) are present in approximately one third of acute myeloid leukemia (AML) patients, which has been proposed as a promising …
Number of citations: 22 www.sciencedirect.com
AD Jagtap, PT Chang, JR Liu, HC Wang… - European Journal of …, 2014 - Elsevier
A series of 6-acylureido derivatives containing a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold were synthesized as potential dual Aurora B/FLT3 inhibitors by replacing the 6-…
Number of citations: 31 www.sciencedirect.com
T Horsten, F de Jong, D Theunissen… - The Journal of …, 2021 - ACS Publications
Water-soluble BOPAHY fluorophores have not yet been reported. The potential of 1,2,3-triazolium salts for the formation of water-soluble chromophores is explored. 1,2,3-Triazole-…
Number of citations: 10 pubs.acs.org
A Boylan - 2021 - uh-ir.tdl.org
This dissertation covers two projects: 1,4–conjugate addition on pyrrole and indole enones, and propargylic substitution using boronic acid as nucleophiles and silver/gallium catalysts. b…
Number of citations: 0 uh-ir.tdl.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.